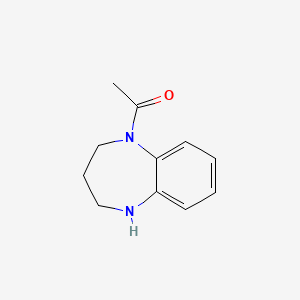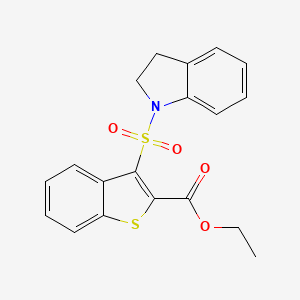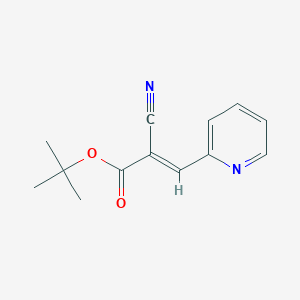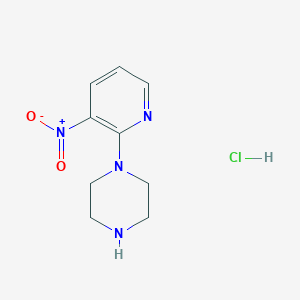
1-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1-acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, is a chemical compound with the molecular weight of 190.24 . It is typically in powder form .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides has been used for rapid access to 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives . Another method involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-9(14)13-8-4-7-12-10-5-2-3-6-11(10)13/h2-3,5-6,12H,4,7-8H2,1H3 .Physical And Chemical Properties Analysis
This compound is typically in powder form and is stored at room temperature . It has a molecular weight of 190.24 .Wirkmechanismus
1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA. 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one also modulates the activity of voltage-gated calcium channels, which play a key role in neurotransmitter release. By modulating these channels, 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one can regulate the release of various neurotransmitters, including glutamate and GABA.
Biochemical and Physiological Effects:
1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to an increase in the inhibitory effects of GABA. 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one has also been shown to decrease the levels of glutamate, which is a major excitatory neurotransmitter in the brain. This dual effect on neurotransmitter systems makes 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one is its ease of synthesis. It can be synthesized using standard laboratory equipment and is relatively inexpensive. 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one has also been shown to have a high degree of selectivity for the GABA-A receptor, making it a potentially safer alternative to traditional benzodiazepines. However, one of the limitations of 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one is its lack of water solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one research. One area of interest is the development of new analogs with improved pharmacological properties. Another direction is the investigation of 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one in combination with other drugs, such as antipsychotics and antidepressants, is an area of interest for future research.
In conclusion, 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one is a novel compound with unique pharmacological properties that make it a promising candidate for the treatment of neurological disorders. Its ease of synthesis and high degree of selectivity for the GABA-A receptor make it a potentially safer alternative to traditional benzodiazepines. Further research is needed to fully understand the potential of 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one and its analogs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one involves the condensation of 2-aminobenzophenone and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to yield 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one. The synthesis of 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
1-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-on zeigt vielversprechende antibakterielle Aktivität. Forschungsstudien haben gezeigt, dass Derivate dieser Verbindung, wie z. B. 1a und 1b, ein gutes antibakterielles Potenzial besitzen . Diese Eigenschaften machen es relevant für Untersuchungen zu neuen Antibiotika oder Antimykotika.
Synthetische Methodik
Die einfache Synthese von 1,2,4,5-Tetrahydro-1,4-benzodiazepin-3-on-Derivaten aus verwandten Vorstufen wurde berichtet . Forscher könnten seine synthetischen Wege, Optimierung und Skalierbarkeit für die Arzneimittelentwicklung oder chemische Synthese-Anwendungen untersuchen.
Pharmakologisches Screening
Forscher können this compound einem Hochdurchsatz-Screening-Assay unterziehen. Diese Assays bewerten seine Interaktionen mit verschiedenen biologischen Zielstrukturen, einschließlich Rezeptoren, Transportern und Enzymen. Solche Screenings liefern Einblicke in seine potenziellen therapeutischen Anwendungen.
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in der antibakteriellen Forschung, GABAergen Modulation, Neuroprotektion, synthetischen Methodik, Liganden-Design und pharmakologischen Screening ist. Weitere Untersuchungen werden sein volles Potenzial aufdecken und zu wissenschaftlichen Fortschritten in diesen Bereichen beitragen . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht zu fragen! 😊
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-8-4-7-12-10-5-2-3-6-11(10)13/h2-3,5-6,12H,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYPXVHYTTYORG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2386265.png)
![1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2386266.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2386268.png)
![ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2386270.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)
![Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate](/img/structure/B2386276.png)
![N-[(2-methoxyphenyl)methyl]-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2386277.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)

![(2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride](/img/structure/B2386281.png)

